![molecular formula C₂₆H₁₈BrN₃O₆ B560641 BPO-27 (racemate) CAS No. 1314873-02-3](/img/structure/B560641.png)
BPO-27 (racemate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPO-27 (racemate) is an effective CFTR inhibitor with an IC50 of 8 nM . The R enantiomer of BPO-27 inhibits CFTR chloride conductance (IC50: 4 nM), while the S enantiomer is inactive .
Physical And Chemical Properties Analysis
The molecular weight of BPO-27 (racemate) is 548.34 . It is soluble in DMSO at 16.67 mg/mL .Applications De Recherche Scientifique
Material Science Applications : Racemates, including BPO-27, have been explored for their potential in nonlinear optical and piezoelectric materials. A study employed machine-learning-assisted synthesis for the creation of polar racemates, highlighting the significance of racemates in material science (Nisbet et al., 2020).
Organic Solar Cells : BPO-27 has been used as a "molecular lock" in blends of fluorine-containing polymers and fullerene acceptors to enhance the efficiency and stability of organic solar cells. This application demonstrates the versatility of BPO-27 in improving solar cell technology (Cheng et al., 2016).
Pharmaceutical Applications : In medicinal chemistry, BPO-27 enantiomers have been studied for their role as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. These studies have implications for treating diseases like polycystic kidney disease (Snyder et al., 2013).
Thermal Hazards Assessment : The thermal hazards of BPO-27 and its derivatives have been a significant area of study, particularly in the context of petrochemical plants where fire and explosion risks are a concern. Research in this field aims to understand and mitigate these hazards (Laiwang et al., 2019).
Mécanisme D'action
The R enantiomer of BPO-27 inhibits CFTR chloride conductance (IC50: 4 nM), while the S enantiomer is inactive . Whole-cell patch-clamp studies show linear CFTR currents with a voltage-independent ®-BPO-27 block mechanism . At a concentration of ®-BPO-27 that inhibits CFTR chloride current by 50%, the EC50 for ATP activation of CFTR increases from 0.27 to 1.77 mM .
Safety and Hazards
Propriétés
IUPAC Name |
9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHIGSRGYXEQEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314873-02-3 |
Source
|
Record name | VPO-227 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WV2JH7PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.